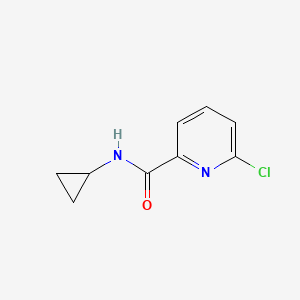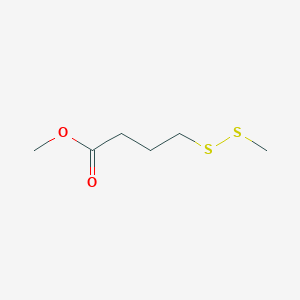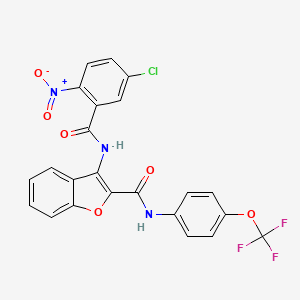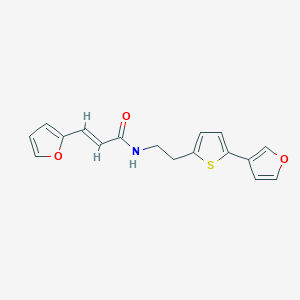
(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The substrate 2-furanacrylamide (1.0 mmol), (EtO)3 2 SO4 was used in the synthesis of this compound. The organic solvents were removed by vacuum distillation. Crude products were purified by gel column chromatography and finally recrystallized to obtain the title compound .Molecular Structure Analysis
The molecular structure of FTTA contains one molecule in the asymmetric unit. Weak intermolecular C–H⋯O and C–H⋯N hydrogen bonds are observed. Additionally, a weak intramolecular hydrogen C6–H6⋯O1 bond interaction is also formed between O1 and H6 atoms. The C7–N1 distance is 1.149 (3) Å, which indicates a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° are almost in a straight line .Scientific Research Applications
The chemical compound (E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide is a specific molecule with potential relevance in various scientific fields. Given the specificity of this compound, direct studies focusing on its applications might be limited. However, understanding its related compound, acrylamide's applications and behaviors can offer insights into its potential use and impact.
Potential Applications and Related Insights
Acrylamide, a closely related compound, is extensively studied for its various industrial applications and effects. It's primarily known for its role in the production of polyacrylamide, which is utilized in wastewater treatment, soil conditioning, and as a laboratory reagent. These applications hint at the potential utility of (E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide in similar contexts, possibly offering unique properties due to its specific molecular structure involving furan and thiophene rings.
Environmental and Industrial Applications : The comprehensive review on the chemistry, biochemistry, and safety of acrylamide outlines its broad industrial use, including in polyacrylamide production for soil conditioning and wastewater treatment. This suggests that derivatives like (E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide could have specialized roles in similar environmental applications, perhaps providing enhanced performance due to its unique structure (Friedman, 2003).
Food Industry Insights : Given acrylamide's formation in heat-treated foods and its implications for health, research into acrylamide and its derivatives, including potentially (E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide, could be vital in understanding and mitigating health risks associated with food processing. Studies on acrylamide's formation mechanisms and mitigation strategies in food products could inform safer processing techniques that minimize harmful by-product formation (Pedreschi, Mariotti, & Granby, 2014).
Analytical and Detection Techniques : Rapid methods for detecting acrylamide in foods highlight the importance of monitoring and managing this compound in the food industry. The development of detection methods for acrylamide and its derivatives could be crucial for ensuring food safety and compliance with health regulations. Such methodologies might be adaptable to (E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide, facilitating its study and management in various contexts (Hu, Xu, Fu, & Li, 2015).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-17(6-3-14-2-1-10-21-14)18-9-7-15-4-5-16(22-15)13-8-11-20-12-13/h1-6,8,10-12H,7,9H2,(H,18,19)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXLTKYBRLRLZ-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

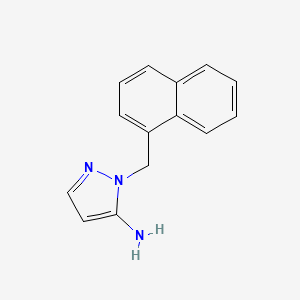
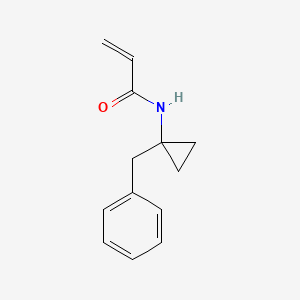
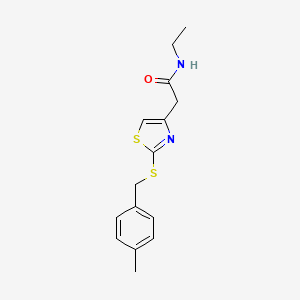
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2555328.png)
![2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2555329.png)
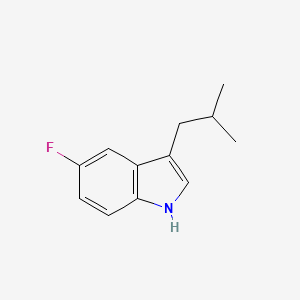
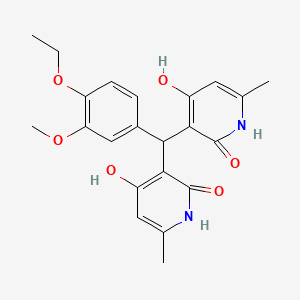
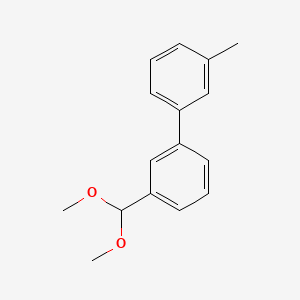
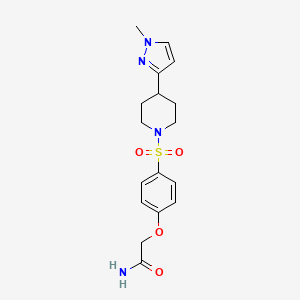
![N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2555340.png)
![5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2555341.png)
